molecular formula C13H9BrN2OS2 B451635 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide CAS No. 313404-39-6

5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

Cat. No. B451635
CAS RN: 313404-39-6
M. Wt: 353.3g/mol
InChI Key: XJYXRPLSJBGWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide, also known as BMBT, is a compound that has been widely studied for its potential applications in scientific research. BMBT belongs to the family of benzothiazole derivatives, which have been shown to exhibit a variety of biological activities.

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives, including the compound , have shown promise in the treatment of tuberculosis. Recent studies have highlighted the synthesis of new benzothiazole-based compounds with significant in vitro and in vivo anti-tubercular activity. These compounds exhibit better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs . The compound’s structure allows for various synthetic pathways, enhancing its potential as an anti-tubercular agent.

Molecular Docking Studies

The molecular structure of benzothiazole derivatives makes them suitable for molecular docking studies. These studies aim to find potent inhibitors with enhanced activity against specific targets. For instance, the compound has been studied for its interaction with the DprE1 enzyme, which is crucial in the fight against tuberculosis .

Muscle Relaxant Properties

Related benzothiazole compounds have been studied for their muscle relaxant properties. Specifically, 2-amino-6-methylbenzothiazole, a close relative, has shown anti-tetanus activity . This suggests that our compound of interest may also possess similar neuromuscular blocking properties, which could be explored further.

Synthetic Pathways Development

The compound serves as a key intermediate in the development of new synthetic pathways. Techniques such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction have been employed to synthesize benzothiazole derivatives . This versatility in synthesis makes it a valuable compound for medicinal chemistry research.

Anti-HIV Potential

While not directly linked to the compound , related indole derivatives have been reported to possess anti-HIV properties. Molecular docking studies of these derivatives have been performed to assess their potential as anti-HIV agents . Given the structural similarities, the compound could be modified and evaluated for anti-HIV activity.

Carbohydrate-Derived Material Development

Researchers have been exploring the use of benzothiazole derivatives in the development of carbohydrate-derived materials. These materials have applications in natural product-inspired hybrid analogues and molecular modeling . The compound’s structure could be utilized to create new materials with unique properties.

Mechanism of Action

Target of Action

The primary target of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This compound has been found to have potent inhibitory activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the function of DprE1, thereby disrupting the synthesis of arabinogalactan . The disruption in the cell wall synthesis leads to the death of the bacterium, thus exhibiting its anti-tubercular activity .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall and its biosynthesis is crucial for the survival and pathogenicity of Mycobacterium tuberculosis . By inhibiting DprE1, the compound disrupts this pathway, leading to the death of the bacterium .

Pharmacokinetics

The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterium .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacterium . This makes 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide a potential candidate for the development of new anti-tubercular drugs .

properties

IUPAC Name

5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2OS2/c1-7-2-3-8-10(6-7)19-13(15-8)16-12(17)9-4-5-11(14)18-9/h2-6H,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYXRPLSJBGWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.